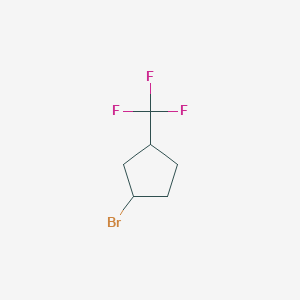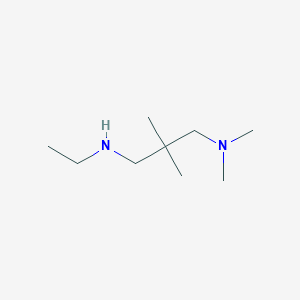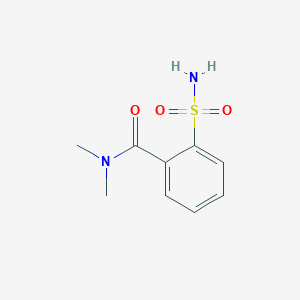
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine is a heterocyclic compound that contains both azetidine and morpholine rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine can be achieved through various synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This method is simple and efficient, yielding functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, as seen in the synthesis of 3-pyrrole-substituted 2-azetidinones, and various boronic acids for Suzuki–Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the aza-Michael addition yields functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Applications De Recherche Scientifique
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds.
Biology: It serves as a building block for biologically active molecules.
Medicine: It is a key component in the development of new pharmaceuticals, particularly antibiotics.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.
Mécanisme D'action
The mechanism of action of 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine involves its interaction with specific molecular targets and pathways. The azetidine ring is known to exhibit various biological activities, which are mediated through its interaction with enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole: This compound shares the azetidine ring but has a thiazole ring instead of a morpholine ring.
3-Pyrrole-substituted 2-azetidinones: These compounds have a pyrrole ring attached to the azetidine ring.
Uniqueness
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine is unique due to the presence of both azetidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound in various scientific research applications.
Propriétés
Formule moléculaire |
C10H20N2O2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxymethyl)-4-ethylmorpholine |
InChI |
InChI=1S/C10H20N2O2/c1-2-12-3-4-13-10(7-12)8-14-9-5-11-6-9/h9-11H,2-8H2,1H3 |
Clé InChI |
NKCARFNEOVZPPU-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCOC(C1)COC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




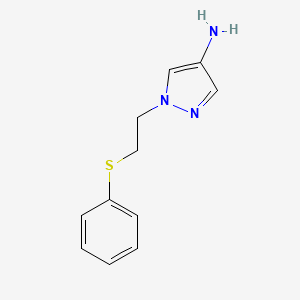
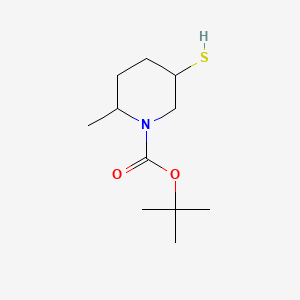

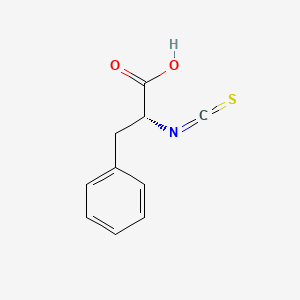
![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)


